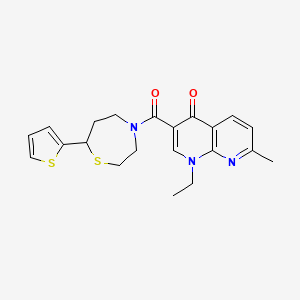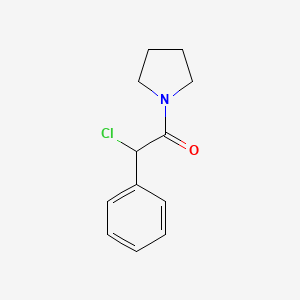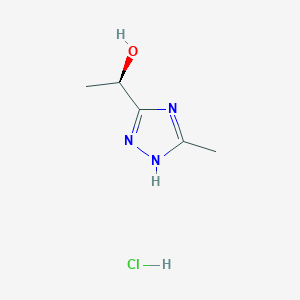
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione, also known as MNMD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione acts as a GABA receptor agonist, which means that it enhances the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate anxiety and sleep. By enhancing GABA activity, this compound may have anxiolytic and sedative effects. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have anxiolytic and sedative effects in animal studies. It has also been shown to reduce inflammation in animal models of inflammatory diseases. This compound has been shown to have a low toxicity profile and does not appear to have significant side effects.
Advantages and Limitations for Lab Experiments
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione has the advantage of being a selective GABA receptor agonist, which means that it may have fewer side effects than other drugs that target the GABA receptor. However, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known. This compound may also have limited solubility in water, which could make it difficult to use in certain experiments.
Future Directions
Further research is needed to determine the safety and efficacy of 5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione in humans. This compound may have potential applications in the treatment of anxiety, sleep disorders, and inflammatory diseases. Future research could also explore the potential of this compound as a treatment for cancer. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different applications.
Synthesis Methods
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 6-methoxy-2-naphthoic acid with methylamine, followed by cyclization and oxidation. The resulting compound is then treated with sodium hydroxide to yield this compound.
Scientific Research Applications
5-(6-Methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione has been studied for its potential applications in various areas of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have an affinity for the GABA receptor, which is involved in the regulation of anxiety and sleep. This compound has also been studied for its potential as an anti-inflammatory agent and as a potential treatment for cancer.
properties
IUPAC Name |
5-(6-methoxynaphthalen-2-yl)-5-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-15(13(18)16-14(19)17-15)11-5-3-10-8-12(20-2)6-4-9(10)7-11/h3-8H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONGVWKSHLMDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2868844.png)


![1-[[2-(4-Methylphenyl)sulfonylacetyl]amino]-3-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B2868851.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868852.png)

![3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2868855.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2868858.png)

![N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2868862.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2868864.png)